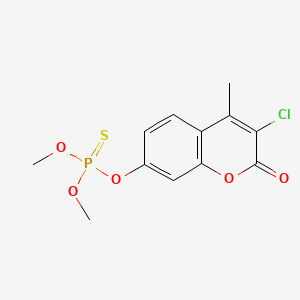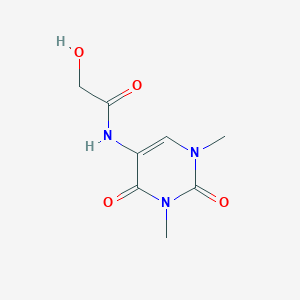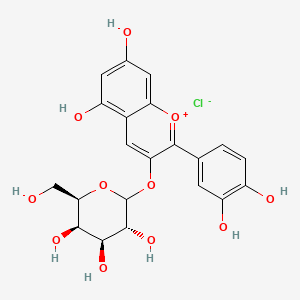
Cyanidin-3-galactoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. Anthocyanins are water-soluble pigments that belong to the flavonoid group of polyphenols. Cyanidin-3-galactoside is known for its vibrant color and numerous health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyanidin-3-galactoside is biosynthesized from cyanidin and uridine diphosphate galactose. The biosynthesis involves a series of enzymatic reactions, including deamination, hydroxylation, dehydration, condensation, cyclization, methylation, and glycosylation . The key enzyme, galactosyltransferase, utilizes uridine diphosphate galactose and cyanidin as substrates to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources. Chokeberry is considered one of the most practical natural sources for mass production due to its high content of this compound . Various extraction methods, including solvent extraction and chromatography, are employed to isolate and purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Cyanidin-3-galactoside undergoes several types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Substitution: Glycosylation is a common substitution reaction where the hydroxyl groups of cyanidin are substituted with sugar moieties.
Major Products: The major products formed from these reactions include various glycosides and oxidative derivatives, which exhibit different biological activities .
Applications De Recherche Scientifique
Cyanidin-3-galactoside has a wide range of scientific research applications:
Mécanisme D'action
Cyanidin-3-galactoside is compared with other anthocyanins such as cyanidin-3-glucoside, peonidin, and delphinidin . While all these compounds share similar structures and biological activities, this compound is unique due to its specific glycosylation pattern and higher stability . This uniqueness contributes to its distinct health benefits and applications .
Comparaison Avec Des Composés Similaires
- Cyanidin-3-glucoside
- Peonidin
- Delphinidin
- Malvidin
- Petunidin
Cyanidin-3-galactoside stands out for its potent antioxidant and anti-inflammatory properties, making it a valuable compound in various scientific and industrial fields .
Propriétés
Formule moléculaire |
C21H21ClO11 |
|---|---|
Poids moléculaire |
484.8 g/mol |
Nom IUPAC |
(3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride |
InChI |
InChI=1S/C21H20O11.ClH/c22-7-16-17(27)18(28)19(29)21(32-16)31-15-6-10-12(25)4-9(23)5-14(10)30-20(15)8-1-2-11(24)13(26)3-8;/h1-6,16-19,21-22,27-29H,7H2,(H3-,23,24,25,26);1H/t16-,17+,18+,19-,21?;/m1./s1 |
Clé InChI |
YTMNONATNXDQJF-IKMIHYQTSA-N |
SMILES isomérique |
C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)O)O.[Cl-] |
SMILES canonique |
C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


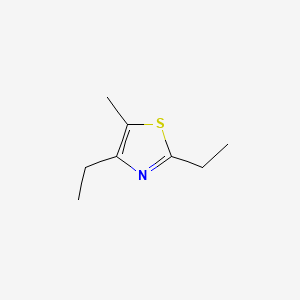
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B13802113.png)

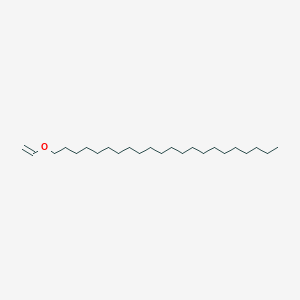
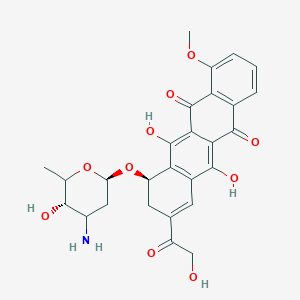
![1,5,6-Trimethyl-4-oxo-1H-4lambda~5~-imidazo[4,5-b]pyrazine](/img/structure/B13802136.png)
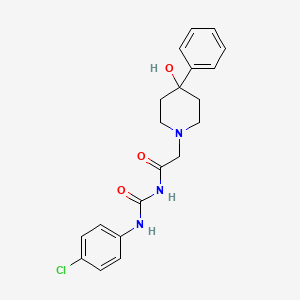
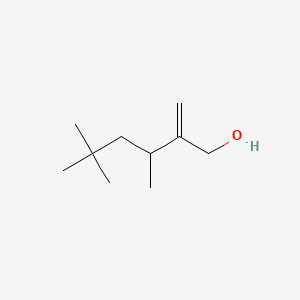
![2-[(3,5-Dichloro-2-methoxybenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13802168.png)

